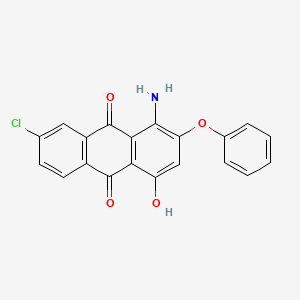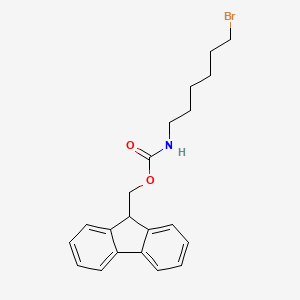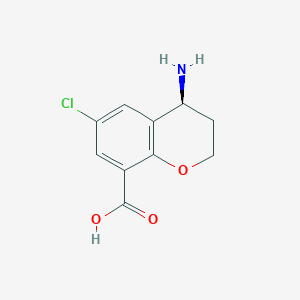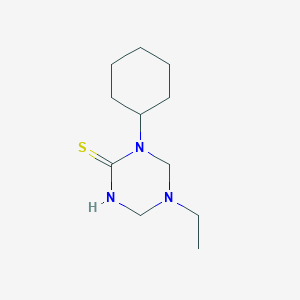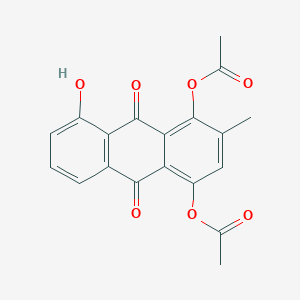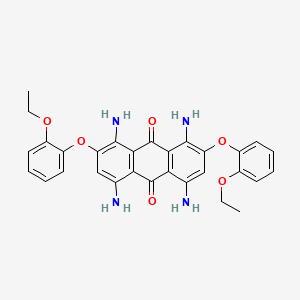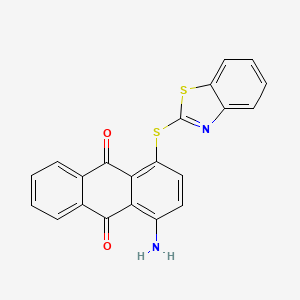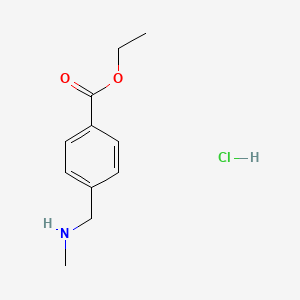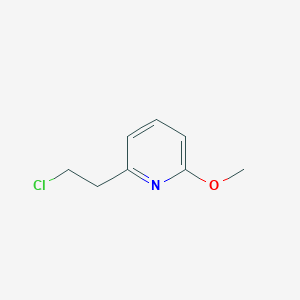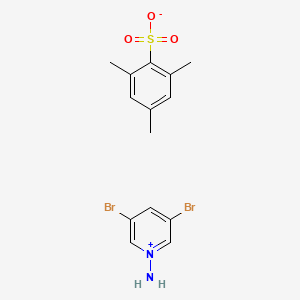
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is a chemical compound with the molecular formula C14H16Br2N2O3S It is known for its unique structure, which combines a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate typically involves the reaction of 3,5-dibromopyridine with an amino group under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The trimethylbenzenesulfonate group is introduced through a sulfonation reaction, where trimethylbenzene is treated with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution of bromine atoms can result in various substituted pyridinium compounds.
科学的研究の応用
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Amino-3-bromopyridin-1-ium 2,4,6-trimethylbenzenesulfonate: Similar structure but with only one bromine atom.
1-Amino-3,5-dibromopyridine: Lacks the trimethylbenzenesulfonate group.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the pyridinium ion.
Uniqueness
1-Amino-3,5-dibromopyridin-1-ium2,4,6-trimethylbenzenesulfonate is unique due to its combination of a pyridinium ion with bromine and amino substituents, along with a trimethylbenzenesulfonate group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C14H16Br2N2O3S |
|---|---|
分子量 |
452.2 g/mol |
IUPAC名 |
3,5-dibromopyridin-1-ium-1-amine;2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S.C5H5Br2N2/c1-6-4-7(2)9(8(3)5-6)13(10,11)12;6-4-1-5(7)3-9(8)2-4/h4-5H,1-3H3,(H,10,11,12);1-3H,8H2/q;+1/p-1 |
InChIキー |
FHXGUWFJWXFXSE-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C.C1=C(C=[N+](C=C1Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



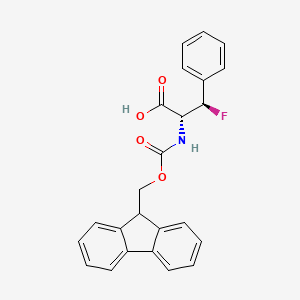
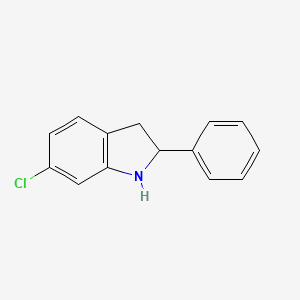
![3-(4-Ethoxy-phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B13123940.png)
